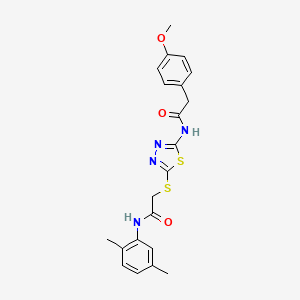![molecular formula C23H15F2N5OS B2916947 2-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 896698-65-0](/img/structure/B2916947.png)
2-[[4-(3,4-Difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolinones represent an important scaffold in medicinal chemistry with diverse biological activities . They possess a wide range of bioactivities such as antimalarial, anticancer, antimicrobial, antifungal, antiviral, antiprotozoan, anti-inflammatory, diuretic, muscle relaxant, antitubercular, antidepressant, anticonvulsant, acaricidal, weedicide, and many other biological activities .
Synthesis Analysis
Quinazolinones can be synthesized using various methods . For instance, two series of 2-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their antioxidant properties .Molecular Structure Analysis
The molecular structure of quinazolinones can be confirmed by spectral and elemental analysis .Chemical Reactions Analysis
Quinazolinones can participate in various chemical reactions. For example, they can interact with the cell wall and DNA structures .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones can be influenced by the substituents at different positions of the quinazolinone ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthetic Approaches : Research has developed methods for the synthesis of quinazolin-4(3H)-ones and related compounds, which are valuable for creating a variety of bioactive molecules. For example, methods involving amidine arylation have been applied for synthesizing substituted quinazolin-4(3H)-ones, showcasing the versatility of these compounds in drug development processes (Li et al., 2013).
- Chemical Modifications : The structural modification of quinazolinones through sulfonylation and N- to O-sulfonyl migration offers insights into the chemical versatility and reactivity of these compounds, opening pathways for the development of novel therapeutic agents (Mertens et al., 2013).
Biological Activity and Potential Therapeutic Applications
- Anticancer Properties : Studies have explored the cytotoxic and pro-apoptotic activities of pyrimidin-2,4-diamine derivatives, indicating the potential of these compounds in cancer therapy. Structural relationships between quinazolin-2,4-diamine, and pyrido[2,3-d]pyrimidine derivatives have been investigated to optimize their anti-tumoral effects (Font et al., 2011).
- Anti-inflammatory Activity : The synthesis of novel quinazolin-4-one derivatives has been associated with anti-inflammatory activity, suggesting their utility in developing treatments for inflammation-related disorders (Kumar & Rajput, 2009).
Wirkmechanismus
Target of Action
Quinazoline and quinazolinone derivatives, which are part of the compound’s structure, have been known to exhibit a wide range of biological activities . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Mode of Action
Quinazoline and quinazolinone derivatives have been reported to exhibit various biological activities, including sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-parkinsonism, and anticancer activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Quinazoline and quinazolinone derivatives have been reported to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific biological activity exhibited by the compound.
Pharmacokinetics
The pharmacokinetic properties of quinazoline and quinazolinone derivatives have been studied extensively, and these properties would likely influence the bioavailability of the compound .
Result of Action
Given the diverse biological activities of quinazoline and quinazolinone derivatives, the compound could potentially have a wide range of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the synthesis of quinazolinone derivatives has been reported to be efficient, inexpensive, and easy to operate, which could potentially influence the compound’s action and stability .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N5OS/c24-17-9-8-14(11-18(17)25)27-22-16-5-1-2-6-19(16)28-23(29-22)32-13-15-12-21(31)30-10-4-3-7-20(30)26-15/h1-12H,13H2,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXVNJORNWTDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=O)N4C=CC=CC4=N3)NC5=CC(=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[2-(Piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2916865.png)
![4-fluoro-2-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2916867.png)
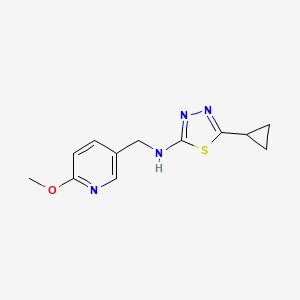
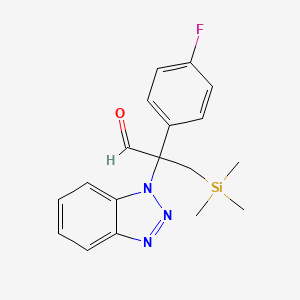
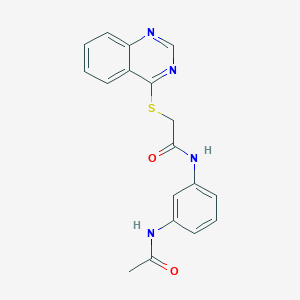

![Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)-](/img/structure/B2916878.png)


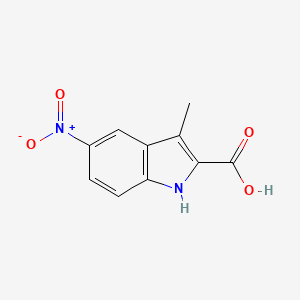
![1-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2916884.png)
![4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol](/img/structure/B2916885.png)
